2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester
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Overview
Description
2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester is a chemical compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a pentadiynoic acid backbone with a diethylamino group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester typically involves the reaction of 2,4-pentadiynoic acid with diethylamine and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and enzyme activities, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-pentadienoate: Similar structure but lacks the diethylamino group.
2,4-Pentadienoic acid, 5-(dimethylamino)-, methyl ester: Similar but with a dimethylamino group instead of diethylamino.
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester: Contains diphenyl groups instead of diethylamino .
Uniqueness
2,4-Pentadiynoic acid, 5-(diethylamino)-, methyl ester is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80487-53-2 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 5-(diethylamino)penta-2,4-diynoate |
InChI |
InChI=1S/C10H13NO2/c1-4-11(5-2)9-7-6-8-10(12)13-3/h4-5H2,1-3H3 |
InChI Key |
WAZIZKUWYFUSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CC#CC(=O)OC |
Origin of Product |
United States |
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